4,6-Dichloro-2-methylpyrimidine
Overview
Description
4,6-Dichloro-2-methylpyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds, such as Dasatinib . It is a white to off-white solid .
Synthesis Analysis
4,6-Dichloro-2-methylpyrimidine is synthesized from acetamidine hydrochloride and dimethyl malonate via cyclization and chlorination with phosphorus oxychloride . The optimal conditions of synthesis were investigated by orthogonal test. They were: n (acetamidine hydrochloride)/n (sodium methoxide)=1∶3.4, in methanol at 20℃ for 4h, the yield of 4,6-dihydroxy-2-methylpyrimidine was 85.76%. The optimal conditions of chlorination with phosphorus oxychloride were investigated by orthogonal test. They were: n (N,N-diethyl-Benzenamine)/n (4,6-dihydroxy-2-methylpyrimidine)=2∶1, in phosphorus oxychloride at 105℃ for 4h, the yield of 4,6-dichloro-2-methylpyrimidine was 69.55%, the yield of two-steps was 59.65% .Molecular Structure Analysis
The molecular formula of 4,6-Dichloro-2-methylpyrimidine is C5H4Cl2N2 . The molecular weight is 163.00 g/mol . The exact mass is 161.9751535 g/mol . The IUPAC name is 4,6-dichloro-2-methylpyrimidine .Chemical Reactions Analysis
2,4-Dichloro-6-methylpyrimidine undergoes double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines . It reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Dichloro-2-methylpyrimidine include a molecular weight of 163.00 g/mol . It has an XLogP3-AA value of 2.5 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has 0 rotatable bond count .Scientific Research Applications
Application in the Synthesis of Azo Derivatives
- Summary of the Application: 4,6-Dichloro-2-methylpyrimidine is used in the synthesis of azo derivatives. These derivatives are created through a diazo coupling reaction between 4,6-dihydroxy-2-methypyrimidine and diazotised 2-amino-thiazole and 2-amino-(6-subtituted)benzothiazole .
- Methods of Application: The chemical structures of these dyes were confirmed using FT-IR, proton and carbon NMR spectroscopy, liquid chromatography/mass spectrometry, and elemental microanalysis techniques . The effects of solvent, acid–base, and temperature on the absorption spectra of the dyes were investigated .
- Results or Outcomes: The dyes show positive solvatochromism in chloroform and glacial acetic acid (AA) and also one shows more bathochromic shift . The results show that these dyes may be suitable for applications in the textile industry .
Application in the Synthesis of Biologically Active Compounds
- Summary of the Application: 4,6-Dichloro-2-methylpyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds .
- Results or Outcomes: The outcomes of this application include the synthesis of complex pharmaceutical and biologically active compounds, such as Dasatinib and its derivatives .
Application in Fluorous Synthesis of Disubstituted Pyrimidines
- Summary of the Application: 4,6-Dichloro-2-methylpyrimidine is used in the fluorous synthesis of disubstituted pyrimidines .
- Methods of Application: The compound reacts with 1H,1H,2H,2H-perfluorodecanethiol during the synthesis . The specific methods of application or experimental procedures were not detailed in the source.
- Results or Outcomes: The outcome of this application is the synthesis of disubstituted pyrimidines .
Application in the Development of Antihypertensive Medicines
- Summary of the Application: 4,6-Dichloro-2-methylpyrimidine is used in the development of new antihypertensive medicines .
- Results or Outcomes: The outcome of this application is the development of new antihypertensive medicines .
Application in the Synthesis of N-Substituted Azacalix Pyrimidines
- Summary of the Application: 4,6-Dichloro-2-methylpyrimidine is used in the synthesis of N-substituted azacalix pyrimidines .
- Results or Outcomes: The outcome of this application is the synthesis of N-substituted azacalix pyrimidines .
Application in the Synthesis of Disubstituted Pyrimidines
- Summary of the Application: 4,6-Dichloro-2-methylpyrimidine is used in the synthesis of disubstituted pyrimidines . This includes a biarylpyrimidine synthesis involving biaryl cross-coupling .
- Methods of Application: The compound reacts with 1H,1H,2H,2H-perfluorodecanethiol during the synthesis . The specific methods of application or experimental procedures were not detailed in the source.
- Results or Outcomes: The outcome of this application is the synthesis of disubstituted pyrimidines .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,6-dichloro-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMUTBLUWQGTIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284149 | |
Record name | 4,6-Dichloro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-methylpyrimidine | |
CAS RN |
1780-26-3 | |
Record name | 4,6-Dichloro-2-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1780-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-methylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1780-26-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dichloro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-DICHLORO-2-METHYLPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UM8PK8RCC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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